
5-(Diethylamino)-2-methylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylamino)-2-methylpentanenitrile: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a diethylamino group attached to a methylpentanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)-2-methylpentanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylpentanenitrile with diethylamine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Diethylamino)-2-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles.
Substitution: Halogenating agents and bases are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Diethylamino)-2-methylpentanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways .
Biology: In biological research, this compound can be used to study the effects of nitriles on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-(Diethylamino)-2-methylpentanenitrile involves its interaction with specific molecular targets. The diethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The nitrile group may also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Diethylamine: A related compound with similar reactivity but lacking the nitrile group.
2-Methylpentanenitrile: Shares the nitrile group but lacks the diethylamino functionality.
N,N-Diethylaminoethanol: Contains the diethylamino group but differs in the overall structure.
Uniqueness: 5-(Diethylamino)-2-methylpentanenitrile is unique due to the combination of the diethylamino and nitrile groups in its structure. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
24949-48-2 |
|---|---|
Molekularformel |
C10H20N2 |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
5-(diethylamino)-2-methylpentanenitrile |
InChI |
InChI=1S/C10H20N2/c1-4-12(5-2)8-6-7-10(3)9-11/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
KDWZWFAWGILVME-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


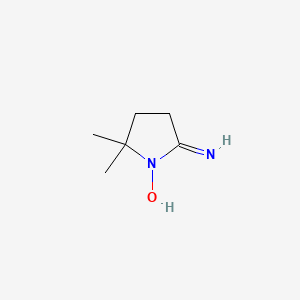
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
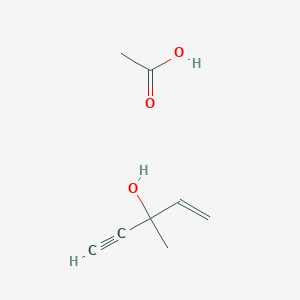

![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
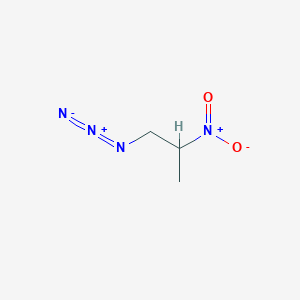
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
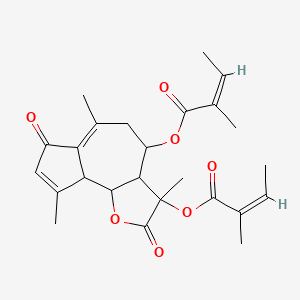
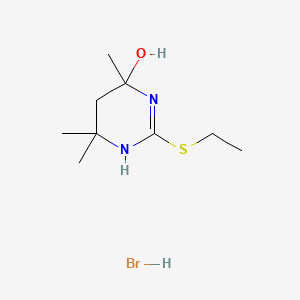
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)



